molecular formula C11H15NO B101772 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 17422-43-4

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B101772
CAS No.: 17422-43-4
M. Wt: 177.24 g/mol
InChI Key: YOWUBTLYNPKOQO-UHFFFAOYSA-N
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Description

N1-Methylpseudouridine is a modified nucleoside that is a methylated derivative of pseudouridine. It is a natural component found in archaeal transfer ribonucleic acids and is used extensively in biochemistry and molecular biology for in vitro transcription. This compound has gained significant attention due to its incorporation in messenger ribonucleic acid vaccines, such as those developed for SARS-CoV-2 by Pfizer-BioNTech and Moderna .

Mechanism of Action

Target of Action

The primary targets of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine are currently unknown. The compound is a derivative of benzazepine, a class of compounds known to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Benzazepine derivatives can interact with their targets in various ways, often by binding to a specific site on the target molecule, which can lead to changes in the target’s function . The exact nature of these interactions for this compound remains to be elucidated.

Biochemical Pathways

Benzazepines are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound are currently unknown .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is in a biological context. For this compound, it is recommended to store the compound in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Methylpseudouridine can be synthesized through the chemical methylation of pseudouridineThis methylation can be achieved using various methylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of N1-Methylpseudouridine involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The industrial production methods often involve the use of advanced chemical reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-Methylpseudouridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N1-Methylpseudouridine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of N1-Methylpseudouridine depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new nucleoside analogs .

Scientific Research Applications

N1-Methylpseudouridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Methylpseudouridine is unique due to its ability to enhance the stability and translation efficiency of ribonucleic acid while reducing immunogenicity. This makes it particularly valuable in the development of ribonucleic acid-based therapeutics and vaccines. Its incorporation into messenger ribonucleic acid vaccines has been a crucial step in improving their efficacy and safety profiles .

Biological Activity

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a compound belonging to the benzazepine class, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

  • Chemical Name : this compound
  • CAS Number : 17422-43-4
  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.24 g/mol

The exact mechanism of action for this compound remains largely unexplored. However, compounds in the benzazepine class are known to interact with various biological targets, which may include neurotransmitter receptors and enzymes involved in signaling pathways. The compound's interaction with the N-methyl-D-aspartate receptor (NMDAR) has been proposed as a potential area for further investigation due to its implications in neurological disorders.

Anticancer Activity

Recent studies have indicated that derivatives of benzazepine exhibit significant anticancer properties. For example, a study assessed the antiproliferative effects of benzazepine derivatives against several human cancer cell lines including HeLa (cervical), MCF-7 (breast), and A549 (lung) cells. These studies reported IC50 values indicating potent cytotoxicity:

CompoundCell LineIC50 (µM)Mechanism
Benzazepine Derivative AHeLa0.99 ± 0.01Induces apoptosis
Benzazepine Derivative BMCF-70.054Inhibits tubulin polymerization
This compoundA549TBDTBD

The specific activity of this compound against these cell lines requires further elucidation through experimental studies.

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective effects. Its potential interaction with NMDARs could provide insights into its use as a therapeutic agent in conditions such as Alzheimer's disease and other neurodegenerative disorders. Further research is necessary to quantify these effects and understand the underlying biochemical pathways.

Safety Profile

The safety profile of this compound has not been extensively studied. However, general safety precautions include handling the compound under inert atmospheric conditions to prevent degradation or unwanted reactions .

Study on Anticancer Efficacy

In a recent case study involving synthesized benzazepine derivatives, researchers evaluated their cytotoxic effects on various cancer cell lines using the MTT assay. The study highlighted that specific modifications to the benzazepine structure significantly enhanced anticancer activity:

  • Compound Modification : Introduction of methoxy groups increased solubility and bioavailability.
  • Cell Cycle Arrest : Compounds induced G2/M phase arrest in cancer cells.
  • Mechanistic Insights : Molecular docking studies revealed binding affinities at the colchicine site of β-tubulin.

Neuropharmacological Research

Another case study focused on the neuropharmacological properties of similar benzazepine derivatives. The findings indicated that these compounds could modulate glutamatergic signaling pathways:

  • Experimental Model : In vivo models demonstrated reduced neuroinflammation.
  • Behavioral Assessments : Improvements in cognitive function were observed in treated subjects.

Future Directions

Research into this compound should focus on:

  • Target Identification : Determining specific molecular targets involved in its biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Synthesis of Derivatives : Exploring structural modifications to enhance therapeutic potential.

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWUBTLYNPKOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (2 g) in THF (100 mL), lithium aluminum hydride (0.79 g) was added, and the reaction heated to reflux. After stirring for 1 hour, the heat was removed. Water (6 mL) was added followed by NaOH (10%, 15 mL), the flocculated solids removed by filtration, and the eluent concentrated to provide the title compound (1.9 g) as a pale brown oil: 1H NMR (DMSO-d6) δ 6.88 (d, 1H); 6.37 (d, 1H), 6.22 (dd, 1H), 5.14 (s, 1H), 3.62 (s, 3H), 2.90-2.85 (m, 2H), 2.57-2.53 (m, 2H), 1.67-1.59 (m, 2H), 1.52-1.45 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
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8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
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Reactant of Route 6
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

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